molecular formula C11H9BrN2 B1372611 3-Amino-6-bromo-2-phenylpyridine CAS No. 912772-85-1

3-Amino-6-bromo-2-phenylpyridine

Cat. No. B1372611
M. Wt: 249.11 g/mol
InChI Key: FSEFNQUBOFFXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-6-bromo-2-phenylpyridine” is a chemical compound with the molecular formula C11H9BrN2. It has a molecular weight of 249.11 . This compound is used in research and development .


Synthesis Analysis

The synthesis of “3-Amino-6-bromo-2-phenylpyridine” could potentially involve palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials .


Molecular Structure Analysis

The InChI code for “3-Amino-6-bromo-2-phenylpyridine” is 1S/C11H9BrN2/c12-10-7-6-9 (13)11 (14-10)8-4-2-1-3-5-8/h1-7H,13H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Amino-6-bromo-2-phenylpyridine” are not mentioned in the search results, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules .

Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .

Scientific Research Applications

Chemical Reactivity and Derivatives Formation

  • 3-Amino-6-bromo-2-phenylpyridine is involved in various chemical reactions that lead to the formation of novel compounds. For instance, its reaction with potassium amide in liquid ammonia yields products like 4-amino-2-benzylpyrimidine and 2-amino-l-cyano-l-phenyl-but-l-en-3-yne. This demonstrates its potential in synthesizing diverse chemical structures (Streef, Hertog, & Plas, 1985).

Catalytic Properties in Metal Complexes

  • The compound serves as a precursor in the synthesis of CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibit significant catalytic properties, such as enhanced activity in the allylation of aldehydes and in the transfer hydrogenation of ketones (Wang, Hao, Zhang, Gong, & Song, 2011).

Electrocatalytic Applications

  • Electrocatalytic carboxylation of derivatives of this compound, like 2-amino-5-bromopyridine with CO2, has been investigated. Such processes are pivotal in organic synthesis, offering a pathway to create valuable compounds like 6-aminonicotinic acid under mild conditions (Feng, Huang, Liu, & Wang, 2010).

Utility in Organic Synthesis

  • 3-Amino-6-bromo-2-phenylpyridine and its derivatives are used in various organic synthesis processes. For example, its reaction with phenylacetonitrile under specific conditions leads to either simple substitution products or ring-transformation products, highlighting its versatility in organic synthesis (Ohba, Sakamoto, & Yamanaka, 1990).

Biological Activity Studies

  • Derivatives of 3-amino-6-bromo-2-phenylpyridine have been investigated for their biological activities. Studies have shown these derivatives exhibit antiradical activity against certain radicals, indicating their potential in biomedical applications (Kulakov et al., 2018).

Future Directions

While specific future directions for “3-Amino-6-bromo-2-phenylpyridine” are not mentioned in the search results, the study of substituted pyridines with diverse functional groups is an active area of research due to their various chemical and biological applications .

properties

IUPAC Name

6-bromo-2-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEFNQUBOFFXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651727
Record name 6-Bromo-2-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromo-2-phenylpyridine

CAS RN

912772-85-1
Record name 6-Bromo-2-phenyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912772-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.